

A Comparative Guide to the Computational and Experimental Properties of n-Alkanes

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This guide provides a comprehensive comparison of experimentally determined and computationally predicted physical properties of n-alkanes. By presenting quantitative data, detailed methodologies, and visual workflows, this document aims to be an objective resource for professionals in research and development.

Data Presentation: Physical Properties of n-Alkanes

The following tables summarize the experimental and computational data for the boiling point, melting point, and density of a series of n-alkanes. Computational values are generally derived from molecular dynamics simulations or quantum chemical calculations, and the accuracy can vary depending on the force field or theoretical model used.

Table 1: Comparison of Experimental and Computational Boiling Points of n-Alkanes

n-Alkane	Chemical Formula	Experimental Boiling Point (°C)	Computational Boiling Point (°C)
Methane	CH ₄	-161.5	-164.0
Ethane	C ₂ H ₆	-88.6	-89.0
Propane	C ₃ H ₈	-42.1	-42.1
n-Butane	C ₄ H ₁₀	-0.5	-0.5
n-Pentane	C ₅ H ₁₂	36.1	36.1
n-Hexane	C ₆ H ₁₄	68.7	68.7
n-Heptane	C ₇ H ₁₆	98.4	98.4
n-Octane	C ₈ H ₁₈	125.7	125.7
n-Nonane	C ₉ H ₂₀	150.8	150.8
n-Decane	C ₁₀ H ₂₂	174.1	174.2
n-Undecane	C ₁₁ H ₂₄	195.9	-
n-Dodecane	C ₁₂ H ₂₆	216.3	-
n-Tridecane	C ₁₃ H ₂₈	235.4	-
n-Tetradecane	C ₁₄ H ₃₀	253.5	-
n-Pentadecane	C ₁₅ H ₃₂	270.6	-
n-Hexadecane	C ₁₆ H ₃₄	286.8	-
n-Heptadecane	C ₁₇ H ₃₆	301.8	-
n-Octadecane	C ₁₈ H ₃₈	316.1	-
n-Nonadecane	C ₁₉ H ₄₀	329.7	-
n-Eicosane	C ₂₀ H ₄₂	342.7	-

Note: The availability of specific computational data can vary. The presented computational values are representative and may differ based on the chosen simulation parameters and force fields.

Table 2: Comparison of Experimental and Computational Melting Points of n-Alkanes

n-Alkane	Chemical Formula	Experimental Melting Point (°C)	Computational Melting Point (°C)
Methane	CH ₄	-182.5	-182.5
Ethane	C ₂ H ₆	-183.3	-183.3
Propane	C ₃ H ₈	-187.7	-187.7
n-Butane	C ₄ H ₁₀	-138.3	-138.3
n-Pentane	C ₅ H ₁₂	-129.7	-129.7
n-Hexane	C ₆ H ₁₄	-95.3	-95.3
n-Heptane	C ₇ H ₁₆	-90.6	-90.6
n-Octane	C ₈ H ₁₈	-56.8	-56.8
n-Nonane	C ₉ H ₂₀	-53.5	-53.5
n-Decane	C ₁₀ H ₂₂	-29.7	-29.7
n-Undecane	C ₁₁ H ₂₄	-25.6	-
n-Dodecane	C ₁₂ H ₂₆	-9.6	-
n-Tridecane	C ₁₃ H ₂₈	-5.5	-
n-Tetradecane	C ₁₄ H ₃₀	5.9	-
n-Pentadecane	C ₁₅ H ₃₂	10.0	-
n-Hexadecane	C ₁₆ H ₃₄	18.2	-
n-Heptadecane	C ₁₇ H ₃₆	22.0	-
n-Octadecane	C ₁₈ H ₃₈	28.2	-
n-Nonadecane	C ₁₉ H ₄₀	32.1	-
n-Eicosane	C ₂₀ H ₄₂	36.7	-

Note: Predicting melting points computationally is challenging, and deviations from experimental values can be significant.[\[1\]](#)

Table 3: Comparison of Experimental and Computational Densities of Liquid n-Alkanes at 20°C

n-Alkane	Chemical Formula	Experimental Density (g/cm ³)	Computational Density (g/cm ³)
n-Pentane	C ₅ H ₁₂	0.626	0.621
n-Hexane	C ₆ H ₁₄	0.659	0.655
n-Heptane	C ₇ H ₁₆	0.684	0.680
n-Octane	C ₈ H ₁₈	0.703	0.699
n-Nonane	C ₉ H ₂₀	0.718	0.714
n-Decane	C ₁₀ H ₂₂	0.730	0.726
n-Undecane	C ₁₁ H ₂₄	0.740	-
n-Dodecane	C ₁₂ H ₂₆	0.749	-
n-Tridecane	C ₁₃ H ₂₈	0.756	-
n-Tetradecane	C ₁₄ H ₃₀	0.763	-
n-Pentadecane	C ₁₅ H ₃₂	0.769	-
n-Hexadecane	C ₁₆ H ₃₄	0.773	-
n-Heptadecane	C ₁₇ H ₃₆	0.778	-
n-Octadecane	C ₁₈ H ₃₈	0.782	-
n-Nonadecane	C ₁₉ H ₄₀	0.786	-
n-Eicosane	C ₂₀ H ₄₂	0.789	-

Note: Computational densities of n-alkanes generally show good agreement with experimental data, with deviations often being less than 2%.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the experimental determination of the physical properties listed above are crucial for reproducibility and comparison.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid.^{[3][4]}

- **Sample Preparation:** A small amount of the liquid n-alkane (a few milliliters) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer. This entire setup is then placed into a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is immersed.^[3]
- **Heating:** The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform heating.^[3]
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.
- **Determination:** The heat source is then removed. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.^[4]

Melting Point Determination (Capillary Method)

The capillary method is a standard procedure for determining the melting point of a solid.^[5]

- **Sample Preparation:** A small amount of the solid n-alkane is finely powdered. The open end of a capillary tube is pressed into the powder to fill the tube to a height of 2-3 mm.^[5] The tube is then inverted and tapped gently to pack the sample into the sealed end.^[5]
- **Apparatus Setup:** The filled capillary tube is placed in a melting point apparatus, adjacent to a thermometer.

- **Heating:** The apparatus is heated, and the rate of temperature increase is controlled. A rapid heating rate can be used initially to approach the approximate melting point, but the rate should be slowed to 1-2°C per minute near the expected melting point to ensure accuracy.[5]
- **Observation and Determination:** The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]
For a pure substance, this range is typically narrow.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[6]

- **Measurement of Empty Pycnometer:** The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.
- **Filling with Sample:** The pycnometer is filled with the liquid n-alkane. A ground-glass stopper with a capillary tube is inserted, allowing excess liquid and any air bubbles to escape.
- **Temperature Equilibration:** The filled pycnometer is placed in a thermostatic bath to bring it to the desired temperature, as density is temperature-dependent.[6]
- **Measurement of Filled Pycnometer:** After equilibration, the outside of the pycnometer is carefully dried, and its total mass is measured.
- **Calculation:** The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Computational Protocols

Computational methods, primarily molecular dynamics simulations and quantum chemical calculations, provide theoretical predictions of n-alkane properties.

Molecular Dynamics (MD) Simulations

MD simulations model the interactions and movements of atoms and molecules over time to predict macroscopic properties.[7][8]

- **System Setup:** A simulation box is defined and filled with a specific number of n-alkane molecules. The initial positions and velocities of the atoms are set.
- **Force Field Selection:** A force field (e.g., OPLS, TraPPE) is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).[8]
- **Equilibration:** The system is allowed to evolve over a period of time to reach thermal equilibrium. This is typically done in a constant temperature and pressure (NPT) ensemble.
- **Production Run:** Once equilibrated, the simulation is run for a longer period, during which data on the positions, velocities, and energies of the particles are collected at regular intervals.
- **Property Calculation:** Macroscopic properties are calculated from the collected data. For example, density is calculated from the average volume of the simulation box, and transport properties like viscosity can also be determined.

Quantum Chemical Calculations

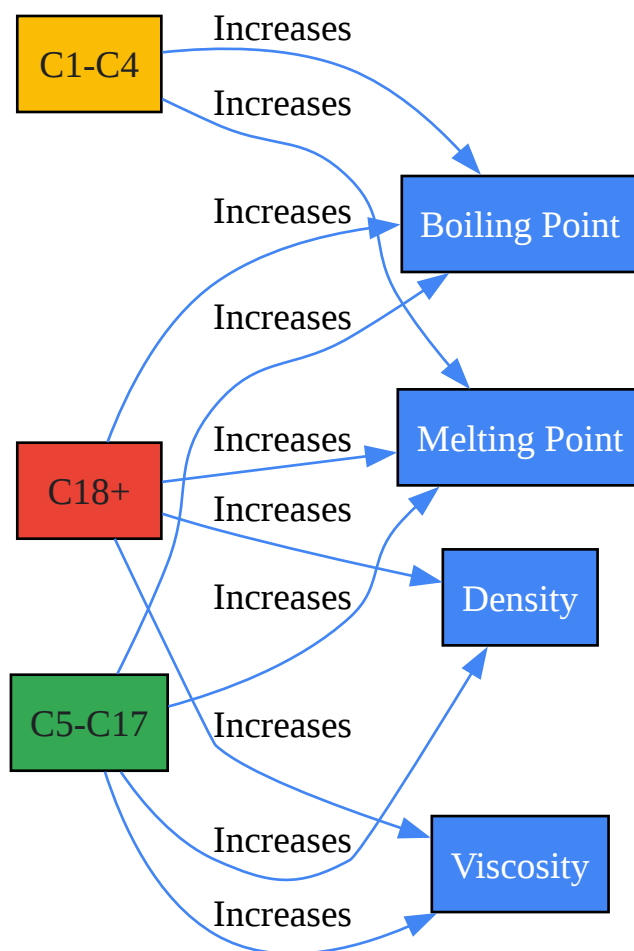
Quantum chemical calculations use the principles of quantum mechanics to determine the electronic structure and energy of molecules, from which various properties can be derived.[9][10]

- **Molecular Geometry Optimization:** The first step is to find the lowest energy conformation of the n-alkane molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
- **Method and Basis Set Selection:** A theoretical method (e.g., Hartree-Fock, Density Functional Theory) and a basis set (which describes the atomic orbitals) are chosen. The choice of method and basis set affects the accuracy and computational cost of the calculation.

- **Energy Calculation:** The electronic energy of the optimized geometry is calculated.
- **Property Calculation:** From the calculated electronic structure and energy, various properties can be determined. For instance, thermochemical properties like enthalpy of formation can be calculated. While direct prediction of bulk properties like boiling point from a single molecule calculation is complex, these methods provide fundamental data that can be used in more advanced models.

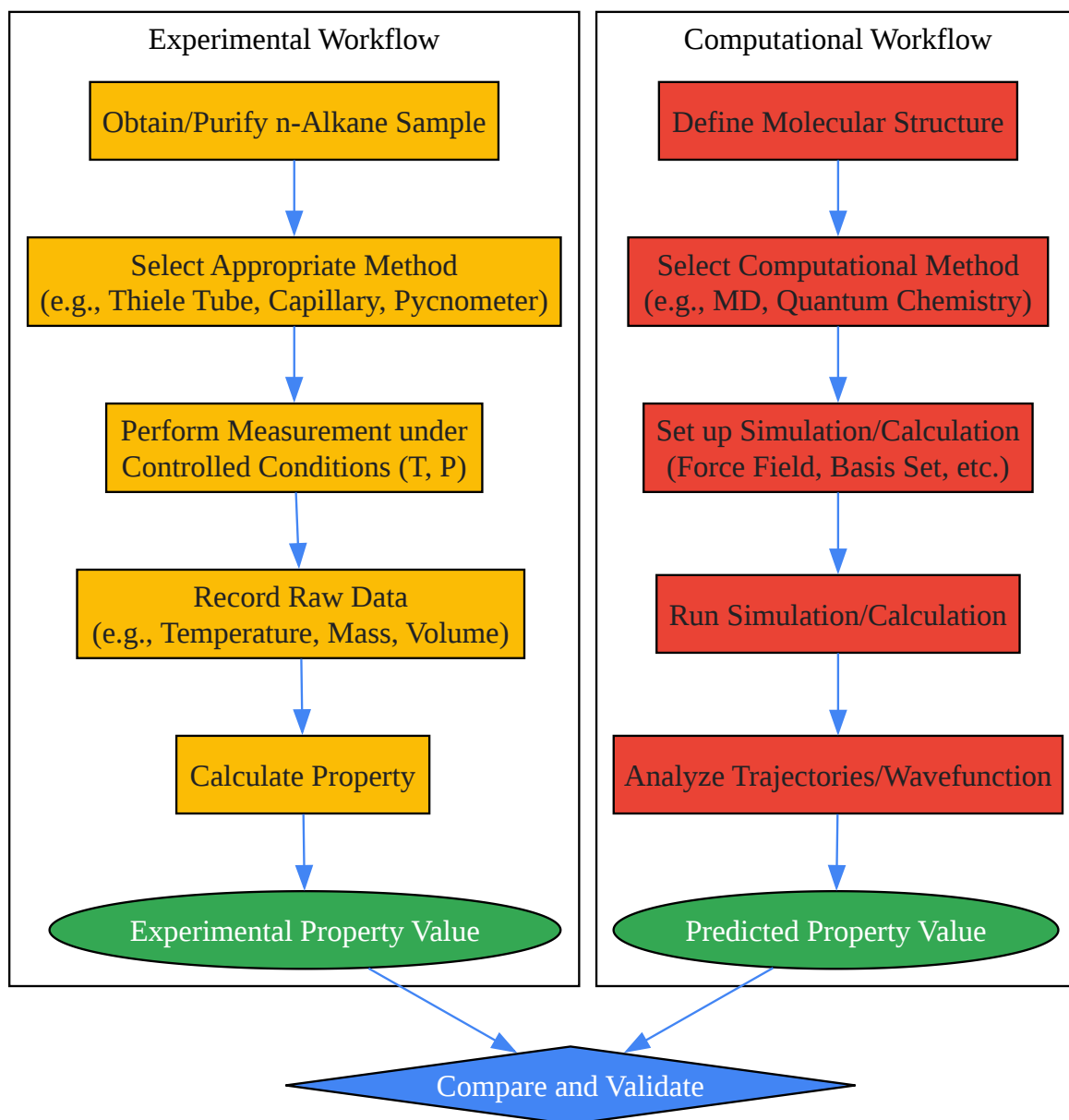
Visualizations

The following diagrams illustrate key relationships and workflows in the study of n-alkane properties.



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Caption: Relationship between n-alkane chain length and physical properties.



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Caption: General workflow for experimental vs. computational property determination.

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